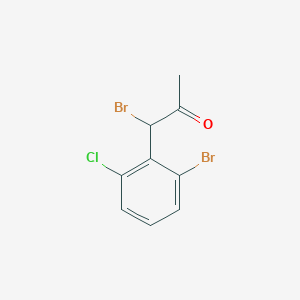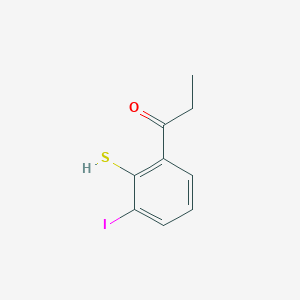
1-(3-Iodo-2-mercaptophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodo-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . This compound is characterized by the presence of an iodine atom, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(3-Iodo-2-mercaptophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodo-2-mercaptophenyl derivatives and propanone.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(3-Iodo-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-(3-Iodo-2-mercaptophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Iodo-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s iodine and mercapto groups play a crucial role in its reactivity and biological activity. It can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
1-(3-Iodo-2-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Bromo-2-mercaptophenyl)propan-1-one: Similar structure but with a bromine atom instead of iodine.
1-(3-Chloro-2-mercaptophenyl)propan-1-one: Similar structure but with a chlorine atom instead of iodine.
1-(3-Fluoro-2-mercaptophenyl)propan-1-one: Similar structure but with a fluorine atom instead of iodine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present .
Propriétés
Formule moléculaire |
C9H9IOS |
|---|---|
Poids moléculaire |
292.14 g/mol |
Nom IUPAC |
1-(3-iodo-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9IOS/c1-2-8(11)6-4-3-5-7(10)9(6)12/h3-5,12H,2H2,1H3 |
Clé InChI |
NILNBGNGAZNVKT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=CC=C1)I)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


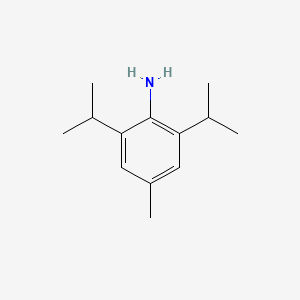


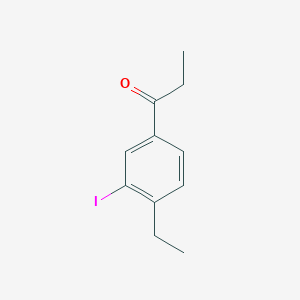


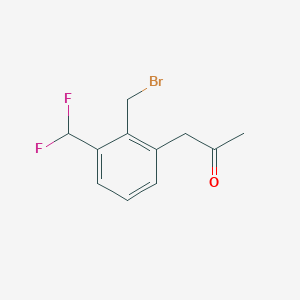

![((2S,4R,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14058364.png)
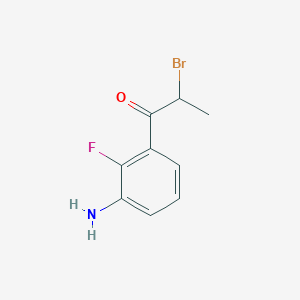
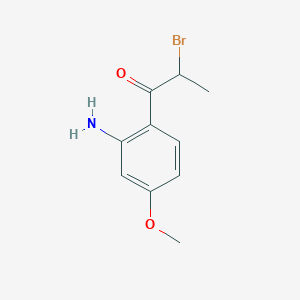
![Trimethyl[2-(triphenylsilyl)ethyl]silane](/img/structure/B14058378.png)

